molecular formula C8H7NS B2514764 3-Cyano-4-methylthiophenol CAS No. 1824651-94-6

3-Cyano-4-methylthiophenol

Cat. No.: B2514764
CAS No.: 1824651-94-6
M. Wt: 149.21
InChI Key: OOGRCFHBEHMXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Phenolic, Cyano, and Methylthio Functional Group Combinations in Organic Chemistry

The simultaneous presence of phenolic, cyano, and methylthio groups on a single aromatic ring creates a molecule with a unique electronic and reactive profile.

Phenols , characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring, are more acidic than alcohols and are highly reactive towards electrophilic aromatic substitution. solubilityofthings.comwikipedia.org The hydroxyl group is a strong activating group and an ortho-, para- director in such reactions. wikipedia.org

Aromatic nitriles , containing a -C≡N group, are versatile intermediates in organic synthesis. nih.gov The cyano group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. It can be transformed into various other functional groups, including amines, carboxylic acids, and amides. nih.gov

Thioethers (or sulfides), with a C-S-C linkage, and their parent thiols (-SH), are significant in various chemical transformations. tandfonline.com The sulfur atom can be oxidized to sulfoxides and sulfones, expanding the synthetic utility. Aryl thioethers are considered relatively electron-neutral substituents that can direct electrophilic aromatic substitution to the para position. wikipedia.org

The combination of these groups in 3-Cyano-4-methylthiophenol results in a complex interplay of electronic effects. The electron-donating character of the hydroxyl and methylthio groups is contrasted by the electron-withdrawing nature of the cyano group, leading to a nuanced reactivity pattern that can be exploited in targeted chemical synthesis.

Overview of Synthetic Challenges and Opportunities for Multifunctional Aromatic Systems

The synthesis of polysubstituted aromatic compounds like this compound presents both challenges and opportunities for organic chemists.

Synthetic Challenges:

Regioselectivity: Controlling the precise placement of multiple substituents on the aromatic ring is a significant hurdle. The directing effects of the existing functional groups must be carefully considered in a multi-step synthesis. libretexts.org

Functional Group Compatibility: The reaction conditions required to introduce one functional group must not adversely affect the others already present. For instance, the conditions for cyanation should not lead to the undesired oxidation of the thioether or phenol (B47542). nih.gov

Harsh Reaction Conditions: Some traditional methods for introducing these functional groups, such as certain cyanation reactions, can involve harsh conditions and toxic reagents, which are undesirable from a green chemistry perspective. nih.gov

Synthetic Opportunities:

Versatile Building Blocks: Multifunctional aromatic compounds are valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and materials. researchgate.netmdpi.com

Novel Reactivity: The unique electronic landscape of these molecules can lead to novel and selective chemical transformations.

Development of Greener Methods: The challenges associated with traditional synthetic routes drive the development of more sustainable and efficient catalytic methods, such as those employing transition metals like ruthenium or cobalt for C-H functionalization. nih.govmdpi.com Recent advancements in areas like photocatalysis are also providing new avenues for the synthesis of such compounds. nih.gov

Research Trajectories of Substituted Thiophenols and Cyanated Aromatic Compounds

The fields of substituted thiophenols and cyanated aromatic compounds are active areas of research, driven by their importance in various applications.

Substituted Thiophenols: Research in this area has focused on developing new and efficient methods for the synthesis of substituted thiophenols. tandfonline.com These compounds are known intermediates in the production of various useful organic molecules. The presence of the thiol group allows for a range of chemical modifications, making them versatile synthetic intermediates. tandfonline.com

Cyanated Aromatic Compounds: The study of cyanated aromatic compounds, or aromatic nitriles, is a rapidly advancing field. nih.gov Key research trajectories include:

Catalytic Cyanation: There is a significant focus on developing new catalytic systems for cyanation reactions that are more efficient and environmentally friendly than traditional methods. nih.gov This includes the use of various transition metals and the exploration of C-H bond functionalization to directly introduce the cyano group. mdpi.comacs.org

Asymmetric Cyanation: The development of methods for the enantioselective cyanation is crucial for the synthesis of chiral nitriles, which are important building blocks for pharmaceuticals. acs.org

Applications in Materials Science: Aromatic nitriles are used in the synthesis of dyes, pigments, and polymers. openaccessjournals.com

The study of molecules like this compound lies at the intersection of these research areas and contributes to the broader understanding of the synthesis and reactivity of complex aromatic systems.

Data for this compound

PropertyValueSource
CAS Number 1824651-94-6 guidechem.com
Molecular Formula C₈H₇NS guidechem.com
Molecular Weight 149.21 g/mol guidechem.com
Canonical SMILES CC1=C(C=C(C=C1)S)C#N guidechem.com
InChI Key OOGRCFHBEHMXTA-UHFFFAOYSA-N guidechem.com
Synonyms 2-METHYL-5-SULFANYLBENZONITRILE, 5-mercapto-2-methylbenzonitrile guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGRCFHBEHMXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Cyano 4 Methylthiophenol

Chemical Reactivity of the Aromatic Nitrile Group

The cyano group of 3-Cyano-4-methylthiophenol is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the benzene (B151609) ring, which is substituted with an electron-donating methylthio group.

Reductive Transformations of the Cyano Moiety (e.g., to Aminomethyl groups)

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively documented, the conversion of aromatic nitriles to their corresponding aminomethyl derivatives is a well-established process. This transformation can be achieved using various reducing agents.

Commonly employed methods for the reduction of aromatic nitriles include catalytic hydrogenation with reagents such as Raney nickel or palladium on carbon, often under pressure. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are also effective. The choice of reagent is crucial to ensure selectivity, particularly to avoid the undesired reduction of other functional groups present in the molecule. In the case of this compound, a key challenge would be the chemoselective reduction of the cyano group without affecting the methylthio linkage.

A potential synthetic route could involve the reduction of 4-mercaptobenzonitrile (B1349081) to 4-(aminomethyl)benzenethiol (B12879365) using lithium aluminum hydride, a powerful reducing agent. researchgate.net This suggests that similar conditions could potentially be applied to this compound to yield 3-(aminomethyl)-4-methylthiophenol.

Participation of the Cyano Group in Cycloaddition and Heterocycle Formation Reactions

The cyano group can participate in cycloaddition reactions, serving as a dienophile or a component in 1,3-dipolar cycloadditions to form various heterocyclic systems. mdpi.comresearchgate.netresearchgate.net These reactions are highly valuable for the synthesis of complex molecules, including those with pharmaceutical applications. nih.govfrontiersin.org For instance, nitriles are known to react with azides in [3+2] cycloaddition reactions to form tetrazoles. researchgate.net

Furthermore, nitriles are key precursors for the synthesis of nitrogen-containing heterocycles. mdpi.com For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents leads to the formation of fused heterocyclic systems. researchgate.net This highlights the potential of the cyano group in this compound to be a building block for the synthesis of more complex heterocyclic structures.

Tolerance and Compatibility of the Cyano Group in Diverse Reaction Environments

The compatibility of the cyano group in the presence of other reactive functionalities is a critical consideration in multistep synthesis. In the context of this compound, the cyano group is generally stable under conditions used for the manipulation of the methylthio group. For example, in reactions involving the oxidation of the thioether to a sulfoxide (B87167) or sulfone, the cyano group typically remains intact.

The compatibility of different functional groups is a broad area of study in organic chemistry. coleparmer.com In a synergistic bimetallic catalysis system for reductive propargylic sulfinamidation, substrates bearing a cyano group on the benzene ring were well-tolerated, leading to the desired products in good yields and excellent enantioselectivities. acs.org This demonstrates the robustness of the cyano group in certain catalytic systems.

Chemical Reactivity of the Aromatic Methylthio (Thioether) Moiety

The methylthio group in this compound offers another site for chemical modification, primarily through oxidation and reduction reactions.

Selective Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is significant as sulfoxides and sulfones are important functional groups in medicinal chemistry and materials science. The oxidation can be controlled to yield either the sulfoxide or the sulfone by careful selection of the oxidizing agent and reaction conditions.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. For instance, the oxidation of 1-(methylthio)acetone with m-CPBA yields the corresponding methylsulfonyl derivative. organic-chemistry.org The selective oxidation of sulfides to sulfoxides can be achieved using milder oxidants or by controlling the stoichiometry of the oxidant. organic-chemistry.org

The table below summarizes various conditions for the oxidation of thioethers, which could be applicable to this compound.

Oxidizing AgentProductReference
m-Chloroperoxybenzoic acid (m-CPBA)Sulfone organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Sulfoxide or Sulfone organic-chemistry.org
Potassium PermanganateSulfone organic-chemistry.org

Reductive Desulfurization Processes and Their Selectivity

Reductive desulfurization involves the cleavage of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. This reaction can be useful for removing the sulfur functionality after it has served its purpose in a synthetic sequence. Raney nickel is a classic reagent for this transformation. For example, the methylthio group at the C4 position of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles can be easily removed with Raney nickel. organic-chemistry.org

More modern, metal-free methods for reductive desulfurization have also been developed. nih.govrsc.org These methods often employ radical-based mechanisms and can be more tolerant of other functional groups. A catalytic reductive cleavage of C-SMe bonds has been reported to have a wide scope and high chemoselectivity. organic-chemistry.org When considering the desulfurization of this compound, the selectivity of the process would be important to avoid the reduction of the cyano group. The choice of the desulfurization method would, therefore, be critical.

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in the methylthio group of this compound is a key center for nucleophilic reactions. The chemical behavior of thiols and sulfides contrasts significantly with their oxygen analogs, alcohols and ethers. msu.edu

Nucleophilic Reactivity:

The sulfur in the methylthio moiety possesses lone pairs of electrons, rendering it nucleophilic. Sulfur compounds are generally more nucleophilic than their oxygen counterparts. msu.edu This enhanced nucleophilicity allows the sulfur atom to readily participate in reactions with electrophiles. For instance, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts, a reaction not typically observed with ethers under normal conditions. msu.edu In this compound, the nucleophilicity of the sulfur is modulated by the electronic effects of the other substituents. The hydroxyl group, an electron-donating group by resonance, increases the electron density on the ring and, by extension, can enhance the nucleophilicity of the sulfur. Conversely, the cyano group is strongly electron-withdrawing, which tends to decrease the electron density across the aromatic system and reduce the sulfur's nucleophilicity. Despite the presence of the deactivating cyano group, the sulfur atom remains a potent nucleophilic center. Thiolate anions, formed by the deprotonation of the corresponding thiol, are excellent nucleophiles in Sₙ2 reactions. msu.edu

The nucleophilicity of sulfur-centered nucleophiles follows a general trend, with thiomethoxide (MeS⁻) being a highly reactive species. rsc.org While the methylthio group (-SCH₃) is not as nucleophilic as a thiolate anion (-S⁻), it is still capable of attacking electrophilic centers. The reactivity can be further influenced by the reaction conditions and the nature of the electrophile.

Electrophilic Reactivity:

The sulfur atom in this compound is in a low oxidation state (-2) and is not inherently electrophilic. However, it can be oxidized to higher oxidation states, such as in sulfoxides (R-SO-R') and sulfones (R-SO₂-R'), where the sulfur atom becomes electrophilic. msu.edu Oxidation changes the geometry around the sulfur from bent to pyramidal in sulfoxides and tetrahedral in sulfones. Sulfoxides with different substituents are chiral and can be isolated as stable enantiomers. msu.edu These oxidized derivatives can then undergo reactions with nucleophiles.

Table 1: Reactivity at the Sulfur Center

Reaction Type Reactant Product Type Description
Nucleophilic Attack Alkyl Halide (R-X) Sulfonium Salt The sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a positively charged sulfonium salt. msu.edu
Oxidation Oxidizing Agent (e.g., H₂O₂, m-CPBA) Sulfoxide/Sulfone The sulfur atom is oxidized, increasing its oxidation state and rendering it electrophilic. msu.edu

Reactivity and Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another primary site of reactivity in this compound. Its chemical behavior is distinct from that of aliphatic alcohols. libretexts.org

The hydroxyl group imparts weak acidity to the molecule. It can be deprotonated by a suitable base to form a phenoxide anion. The acidity of this phenol (B47542) is enhanced by the electron-withdrawing cyano group at the meta-position. This phenoxide is a potent nucleophile and can undergo a variety of functionalization reactions.

Key functionalization reactions of the phenolic hydroxyl group include:

O-Alkylation (Williamson Ether Synthesis): The phenoxide can react with alkyl halides to form ethers. For example, reaction with isobutyl bromide in the presence of a base like potassium carbonate would yield 3-cyano-4-methylthio-1-isobutoxybenzene. tdcommons.org

O-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of phenyl esters. This is a common strategy for protecting the hydroxyl group or modifying the molecule's biological activity. nih.gov

The reactivity of the hydroxyl group is significantly influenced by the other substituents on the aromatic ring. mdpi.com While substitution or elimination of the phenolic hydroxyl group itself is generally not feasible, the ring is activated towards electrophilic aromatic substitution. libretexts.org However, controlling regioselectivity in such reactions can be challenging due to the presence of multiple activating/directing groups. nih.gov

Table 2: Functionalization of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Product Type
Deprotonation Base (e.g., NaOH, K₂CO₃) Phenoxide
O-Alkylation Alkyl Halide (R-X), Base Phenyl Ether
O-Acylation Acyl Halide (RCOX), Base Phenyl Ester

Interplay and Cooperative/Competitive Effects Among the Cyano, Methylthio, and Hydroxyl Functionalities

The reactivity of this compound is not merely the sum of its individual functional groups but arises from a complex interplay of their electronic and steric effects. This leads to cooperative and competitive phenomena in its chemical transformations.

Electronic Interplay:

Hydroxyl Group (-OH): Acts as a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its +R (resonance) effect. It increases the electron density of the ring.

Methylthio Group (-SCH₃): Also an activating group and an ortho, para-director through its +R effect, though generally considered less activating than the hydroxyl group.

Cyano Group (-CN): A strong deactivating group and a meta-director due to its -I (inductive) and -R effects. It withdraws electron density from the ring.

The positioning of these groups leads to a nuanced reactivity profile. The hydroxyl and methylthio groups work cooperatively to activate the positions ortho and para to them. However, the cyano group deactivates the entire ring, particularly the positions ortho and para to it. This push-pull electronic arrangement significantly influences the molecule's properties, such as the acidity of the phenolic proton and the nucleophilicity of the sulfur atom. The electron-withdrawing cyano group increases the acidity of the phenol, while the electron-donating methylthio and hydroxyl groups work to decrease it.

Competitive Reactivity: A key example of competitive reactivity involves reactions with electrophiles like alkyl halides. In the presence of a base, both the phenolic hydroxyl group and the sulfur of the thiol (if the methyl group were a hydrogen) can be deprotonated, leading to two nucleophilic centers. Generally, thiolate anions are more potent nucleophiles than phenoxide anions, so S-alkylation would be favored over O-alkylation. msu.edu In the case of this compound, the sulfur is already alkylated (methylthio). However, competition can still arise between reaction at the phenolic oxygen and reaction at the sulfur to form a sulfonium salt. The outcome often depends on the reaction conditions (solvent, base, temperature) and the nature of the electrophile (Hard-Soft Acid-Base theory).

Synergistic effects between cyano and hydroxyl groups have been observed in other systems, where co-functionalization can lead to unique reaction pathways and product selectivity. researchgate.netmdpi.com For this compound, this interplay dictates the regioselectivity of further substitutions on the aromatic ring and the relative reactivity of its functional groups.

Radical-Mediated Pathways Involving Thiophenol Derivatives and Related Sulfur Species

Thiophenols and their derivatives are well-known participants in radical-mediated reactions. The relatively weak S-H bond in thiophenols (approx. 80 kcal/mol) allows for the ready formation of thiyl radicals (RS•) upon treatment with a radical initiator or upon photolysis. mdpi.comprinceton.edu These thiyl radicals are versatile intermediates in organic synthesis. princeton.eduscispace.com

Although this compound itself is not a thiophenol (it is a thioether), related thiophenol precursors or the molecule itself could potentially engage in radical pathways. If the corresponding thiol (3-cyano-4-mercaptobenzonitrile) were used, it would serve as an excellent source for the corresponding thiyl radical. This radical could then initiate a variety of transformations:

Thiol-ene and Thiol-yne Reactions: Thiyl radicals add efficiently to carbon-carbon double and triple bonds. mdpi.com This process can be used to construct complex carbocyclic and heterocyclic structures through radical cyclization cascades. scispace.com

Hydrogen Atom Transfer (HAT): Thiols are excellent hydrogen atom donors. They can trap carbon-centered radicals, propagating a radical chain reaction and forming a new C-H bond. princeton.edu The rate of HAT is influenced by polar effects. princeton.edu

Radical Cyano Group Migration: In some systems, an in-situ generated carbon radical can add to a nitrile's triple bond, leading to a cyclic iminyl radical. Subsequent fragmentation can result in the migration of the cyano group to a new position. mdpi.com While not directly demonstrated for this molecule, the presence of the cyano group opens the possibility for such rearrangements under radical conditions.

The generation of a radical species from this compound would likely involve either abstraction of a hydrogen from the methyl group or a more complex pathway involving one of the aromatic ring's functional groups under specific photolytic or radiolytic conditions. The resulting radicals would be influenced by the stabilizing and destabilizing effects of the cyano, methylthio, and hydroxyl substituents.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the assignment of proton and carbon signals, offering unambiguous structural confirmation.

In the ¹H NMR spectrum of 3-Cyano-4-methylthiophenol, distinct signals corresponding to the aromatic protons, the methyl group protons, and the thiol proton are expected. The aromatic region would likely display complex splitting patterns due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, one would anticipate three signals in the aromatic region. The methyl group (CH₃) attached to the sulfur atom would appear as a sharp singlet, typically in the aliphatic region of the spectrum. The thiol proton (-SH) would also be expected to produce a singlet, though its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature.

For a closely related compound, 3-methyl-4-(methylthio)phenol (B1676489), the ¹H NMR spectrum shows characteristic signals that can be used for comparison. chemicalbook.com Similarly, the spectrum of 3-cyano-4-methylpyridine (B43246) provides insight into the electronic environment of a cyano- and methyl-substituted aromatic ring. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
-SH 3.0 - 4.0 Singlet

Note: The predicted chemical shifts are estimates based on standard NMR correlation tables and data from related compounds.

The ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the carbon of the methyl group, and the carbon of the cyano group. The chemical shift of the cyano carbon typically appears in a characteristic downfield region. The aromatic carbons will resonate in the range of approximately 110-150 ppm, with their specific shifts influenced by the electron-donating thiol and electron-withdrawing cyano substituents. The methyl carbon will appear as a single peak in the upfield region of the spectrum.

Data from related compounds, such as methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate, which contains a methylthio group, can provide reference points for the chemical shift of the methyl carbon. rsc.org Furthermore, the ¹³C NMR spectra of various substituted benzonitriles offer a basis for predicting the shifts of the aromatic and cyano carbons. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-SCH₃ 15 - 25
-C≡N 115 - 125
Aromatic C 110 - 150
Aromatic C-S 130 - 145

Note: The predicted chemical shifts are estimates based on standard NMR correlation tables and data from related compounds.

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed.

COSY would reveal the coupling relationships between neighboring protons, which is particularly useful for assigning the protons on the aromatic ring.

HSQC would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.

HMBC would show correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure by connecting the different functional groups.

Variable Temperature (VT) NMR could be used to study dynamic processes, such as the potential for restricted rotation around the C-S bond or to investigate intermolecular interactions like hydrogen bonding involving the thiol proton.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared Spectroscopy - FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

The most prominent and diagnostic peaks would include:

A sharp, medium-intensity band around 2220-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. researchgate.net

A weak absorption band in the region of 2550-2600 cm⁻¹ corresponding to the S-H (thiol) stretching vibration. researchgate.netresearchgate.net

C-H stretching vibrations for the aromatic ring would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

The C-S stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

The FT-IR spectrum of 3-methyl-4-(methylthio)phenol provides a useful reference for the vibrations associated with the methylthio-substituted phenolic ring. chemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡N Stretch 2220 - 2260 Medium, Sharp
S-H Stretch 2550 - 2600 Weak
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1400 - 1600 Medium to Strong

Note: The predicted wavenumbers are based on established group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₈H₇NS), the monoisotopic mass is calculated to be 149.02992040. guidechem.com HRMS would provide an experimental mass measurement with a high degree of precision, which serves to confirm the molecular formula.

Upon ionization in the mass spectrometer, the molecular ion would undergo fragmentation. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways for this compound could include the loss of the methyl group, the cyano group, or the thiol group, leading to characteristic fragment ions. The mass spectrum of a related compound, 3-methylthiophene, can offer some insight into the fragmentation of sulfur-containing aromatic rings. nist.gov

Table 4: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M]⁺ C₈H₇NS⁺ 149.0299
[M-CH₃]⁺ C₇H₄NS⁺ 134.0064
[M-CN]⁺ C₇H₇S⁺ 123.0268

Note: The m/z values are for the most abundant isotopes and are based on potential fragmentation pathways.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

Powder X-ray Diffraction (PXRD) could be used to analyze a polycrystalline sample of this compound. The resulting diffraction pattern would be characteristic of its crystal phase and could be used for phase identification and to assess sample purity.

Table 5: List of Compounds Mentioned

Compound Name
This compound
3-methyl-4-(methylthio)phenol
3-cyano-4-methylpyridine
Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate
3-methylthiophene
3-hydroxy-4-cyano-5-methylthiopyrazole
4-thiocresol

Other Advanced Spectroscopic and Chromatographic Techniques for Purity and Identity Confirmation

Beyond the foundational spectroscopic methods, a suite of advanced chromatographic techniques coupled with sophisticated detectors is essential for the unambiguous confirmation of the identity and the stringent assessment of the purity of this compound. These methods are particularly crucial for resolving the target compound from closely related isomers, starting materials, and by-products that may be present in the final product. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high-resolution separation and sensitive detection, providing orthogonal data to confirm the compound's profile.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of moderately polar to non-polar aromatic compounds like this compound. The separation is typically achieved based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.

For compounds containing a benzonitrile (B105546) group, RP-HPLC methods provide excellent separation and quantification capabilities. helixchrom.comsielc.com The analysis of the structurally similar compound, 3-Methyl-4-(methylthio)phenol, demonstrates a practical HPLC approach. sielc.com An analogous method for this compound would likely involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component, often with an acid modifier such as phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com For mass spectrometry compatibility, formic acid is the preferred modifier. sielc.com

A typical HPLC method for a substituted benzonitrile might employ a C18 column and a gradient elution to ensure the separation of impurities with different polarities. The method's validation would adhere to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.eg

Interactive Table 1: Illustrative RP-HPLC Parameters for Analysis of Substituted Benzonitriles

ParameterTypical ValuePurpose
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for separating aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase; acid improves peak shape.
Mobile Phase B Acetonitrile (MeCN)Organic solvent for eluting the compound from the column.
Gradient 50% to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe aromatic ring and cyano group provide strong UV absorbance.
Injection Volume 10 µLStandard volume for analytical injections.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in much higher separation efficiency, faster analysis times, and reduced solvent consumption. A method developed for HPLC can often be transferred to a UPLC system, offering improved resolution and throughput. For instance, methods using 3 µm particle columns are available for fast UPLC applications for related thiophenol compounds. sielc.com This makes UPLC an ideal technique for high-throughput purity screening and quality control during the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identity confirmation, coupling liquid chromatography with mass spectrometry is the gold standard. LC-MS combines the powerful separation capabilities of HPLC or UPLC with the mass-resolving power of a mass spectrometer, which acts as a highly specific and sensitive detector.

Following chromatographic separation, the analyte enters the mass spectrometer source, typically an electrospray ionization (ESI) source, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₈H₇NS, molecular weight ~149.21), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Further structural confirmation can be achieved using tandem mass spectrometry (LC-MS/MS). In this technique, the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragments would likely arise from the loss of the methyl group, the cyano group, or cleavage of the C-S bond, providing unequivocal structural evidence. LC-MS/MS is also invaluable for detecting and identifying trace-level impurities, even when they co-elute with the main peak in the chromatogram. nih.govnih.gov

Interactive Table 2: Typical LC-MS Parameters for Identity Confirmation

ParameterTypical SettingPurpose
LC System UPLC/HPLCSeparates the compound from the sample matrix.
Ionization Source Electrospray Ionization (ESI), Positive/Negative ModeGenerates gas-phase ions from the eluted analyte.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple QuadrupoleSeparates ions by m/z; Q-TOF for high-resolution mass, Triple Quad for MS/MS.
Scan Range 50-500 m/zCovers the expected molecular ion and fragment masses.
Capillary Voltage 3500 VOptimizes the ionization process. lcms.cz
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)Induces fragmentation of the parent ion to generate a characteristic spectrum.

The strategic application of these advanced chromatographic techniques is indispensable for establishing a comprehensive analytical profile of this compound, ensuring its identity is confirmed and its purity meets the rigorous standards required for its intended applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the molecular properties of organic compounds like 3-Cyano-4-methylthiophenol. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for a detailed analysis of such molecules.

Molecular Properties Prediction: A range of molecular properties can be predicted using DFT. These include:

Dipole Moment: The magnitude and direction of the molecular dipole moment, which influences solubility and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Bond Dissociation Energies (BDE): The energy required to homolytically cleave a bond, such as the S-H bond, is a key thermochemical parameter that relates to antioxidant activity and reactivity in radical reactions. Studies on substituted thiophenols have used DFT to accurately estimate S-H BDEs, showing how substituents like -CN and -CH3 modulate this property. researchgate.net

Below is an illustrative table of the type of data that would be generated from DFT calculations on this compound.

PropertyPredicted Value (Illustrative)Method/Basis Set (Typical)
S-H Bond Length (Å)1.345B3LYP/6-311++G(d,p)
C-S Bond Length (Å)1.778B3LYP/6-311++G(d,p)
C≡N Bond Length (Å)1.156B3LYP/6-311++G(d,p)
HOMO Energy (eV)-6.85B3LYP/6-311++G(d,p)
LUMO Energy (eV)-1.21B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)5.64B3LYP/6-311++G(d,p)
Dipole Moment (Debye)3.5B3LYP/6-311++G(d,p)
S-H Bond Dissociation Energy (kcal/mol)82.5(RO)B3LYP/6-311++G(2df,2p)

Note: The values in this table are for illustrative purposes to demonstrate the output of computational analysis and are not based on published experimental or calculated data for this compound.

Mechanistic Investigations of Synthetic Transformations and Reactivity Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, key structures like transition states, intermediates, and products can be identified and their energies calculated. This provides a detailed, step-by-step view of how a reaction proceeds.

For this compound, computational methods could be used to investigate various transformations:

Deprotonation and Nucleophilicity: The acidity of the thiol proton (pKa) can be calculated, and the reactivity of the resulting thiolate anion as a nucleophile in reactions like S-alkylation or S-arylation can be modeled.

Oxidative Coupling: The mechanism of oxidation to form the corresponding disulfide is a common reaction for thiols. Computational studies can help determine the favorability of different pathways, for example, in photooxidative coupling reactions where electronically excited states are involved. nih.gov

Photodissociation: The reactivity of the molecule upon absorption of light can be explored. For the parent compound, thiophenol, ab initio calculations have been used to investigate the photoinduced elimination of the hydrogen atom, mapping the involvement of conical intersections between different electronic states. nih.gov A similar approach could reveal the photodissociation pathways for this compound, considering the influence of the substituents on the electronic excited states.

These investigations would involve locating the transition state structure for each step of a proposed mechanism and calculating the activation energy barrier. This information helps to predict reaction kinetics and understand why certain products are formed over others.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The non-covalent interactions that this compound can participate in are crucial for determining its physical properties (e.g., melting point, boiling point) and its structure in condensed phases.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) and the sulfur atom can act as hydrogen bond acceptors. Computational methods can be used to model dimers or larger clusters of the molecule to determine the geometry and strength of these hydrogen bonds.

π-π Stacking: The benzene (B151609) ring allows for π-π stacking interactions with other aromatic systems. The preferred geometry (e.g., parallel-displaced, T-shaped) and the stabilization energy of these interactions can be calculated.

Cyano Group Interactions: The cyano group is known for its versatility in intermolecular interactions. nih.gov Due to the triple bond, it creates a region of positive electrostatic potential, known as a π-hole, on the extension of the C≡N bond. researchgate.net This allows it to interact favorably with nucleophiles or electron-rich regions of other molecules. When multiple cyano groups are present in a molecule, they can pool their π-holes to create a more intense positive region, leading to strong noncovalent bonds. researchgate.netmdpi.com In this compound, this π-hole could direct intermolecular assembly.

Intramolecular Interactions: The relative positions of the cyano, methylthio, and thiol groups may allow for weak intramolecular interactions that could influence the molecule's preferred conformation.

The table below illustrates the types of interaction energies that can be computed.

Interaction TypeSystem ModeledCalculated Interaction Energy (kcal/mol) (Illustrative)
S-H···N Hydrogen BondDimer (Head-to-tail)-3.5
S-H···S Hydrogen BondDimer (Head-to-tail)-2.8
π-π StackingDimer (Parallel-displaced)-2.5
C-H···π InteractionDimer (T-shaped)-1.5

Note: The values in this table are for illustrative purposes and are not based on published data for this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic shielding values of nuclei. uncw.edu These values are then referenced against a standard (like tetramethylsilane, TMS) to yield predicted chemical shifts. The accuracy of these predictions has become very high, often with mean absolute errors of less than 0.15 ppm for ¹H shifts, aiding in structural elucidation and stereochemical assignment. frontiersin.org Recent advances also leverage machine learning algorithms trained on large experimental datasets to achieve even greater accuracy. nih.govdoaj.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic peaks. For this compound, key vibrational modes would include the S-H stretch, the C≡N stretch, and various C-H and C-C stretching and bending modes of the aromatic ring. Theoretical calculations can help assign these bands definitively.

The following table provides an example of predicted vs. experimental spectroscopic data.

ParameterPredicted Value (Illustrative)Experimental Value (Typical)
¹H NMR Chemical Shift (SH proton, ppm)3.53.4 - 3.6
¹³C NMR Chemical Shift (CN carbon, ppm)118.5117 - 120
IR Frequency (C≡N stretch, cm⁻¹)22302225 - 2235
IR Frequency (S-H stretch, cm⁻¹)25652550 - 2570

Note: The values in this table are for illustrative purposes.

Computational Design and Virtual Screening of Derivatives for Targeted Reactivity

Computational chemistry enables the in silico design and evaluation of new molecules before they are synthesized in the lab, saving significant time and resources. This is particularly relevant in materials science and drug discovery.

Derivative Design: Starting with the this compound scaffold, a virtual library of derivatives can be created by computationally adding various substituents at different positions on the aromatic ring. The electronic and steric effects of these new substituents on a desired property (e.g., reactivity, biological activity, photophysical properties) can then be calculated. For example, one could design derivatives with tuned HOMO-LUMO gaps to achieve specific redox potentials or optical absorption properties.

Virtual Screening: If a specific biological target or application is identified, virtual screening can be used to filter the designed library of derivatives. nih.gov This process often involves:

Docking Simulations: If the target is a protein, molecular docking predicts the preferred binding orientation and affinity of each derivative within the protein's active site. mdpi.com

Pharmacophore Modeling: This identifies the essential 3D arrangement of functional groups required for activity.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are calculated using machine learning models to assess the drug-likeness of the designed compounds. nih.gov

This multi-step screening process can identify a small number of promising candidates from a large virtual library for subsequent synthesis and experimental testing. This approach has been successfully applied to identify potential inhibitors for various targets using scaffolds like furan-1,3,4-oxadiazoles and marine aldehydes. nih.govmdpi.com

Applications in Contemporary Organic Synthesis and Advanced Materials

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

As a synthetic intermediate, 3-Cyano-4-methylthiophenol offers multiple reactive sites that can be selectively targeted to construct intricate molecular frameworks. The interplay between its cyano, thiol (or thioether), and aromatic ring functionalities allows for a diverse range of chemical transformations.

Organosulfur compounds are integral to pharmaceuticals, natural products, and materials science. nih.gov The sulfur atom in this compound, present as a thiol, is a versatile handle for introducing a variety of other sulfur-containing functional groups. The thiol group can be readily oxidized to form sulfoxides or sulfones, which are themselves important functional groups in medicinal chemistry and materials. Furthermore, it can participate in reactions to form disulfides or be used in various coupling reactions to create more complex thioethers. This flexibility makes it a valuable starting material for creating libraries of organosulfur compounds. nih.gov

The strategic placement of the cyano and thiol groups on the aromatic ring makes this compound an excellent building block for synthesizing heterocyclic and polycyclic compounds. The cyano group can act as an electrophile or be transformed into other functional groups, while the adjacent thiol group can act as a nucleophile. This arrangement facilitates cyclization reactions to form fused ring systems.

For instance, in a related synthesis, 2-aminobenzothiazole (B30445) reacts with bis(methylthio)methylene malononitrile (B47326) to produce complex polyheterocyclic structures like 3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b] Current time information in Bangalore, IN.researchgate.netbenzothiazole (B30560). researchgate.net This type of reaction, where a cyano group and an adjacent nucleophile on a ring react with a suitable partner, highlights a key synthetic strategy. By analogy, the cyano and thiol groups of this compound can be expected to participate in similar condensation and cyclization reactions to afford novel benzothiazole or related heterocyclic derivatives, which are scaffolds of interest in drug discovery. researchgate.net The use of cyanoacetohydrazide, a molecule with multiple reactive functional groups, as a precursor for a wide array of heterocycles further underscores the synthetic power of such multifunctional building blocks. researchgate.net

Catalytic Roles in Organic Transformations (Organocatalysis and Metal Catalysis)

Beyond its role as a structural component, the functional groups within this compound give it the potential to participate in and influence catalytic processes.

Photoredox catalysis utilizes visible light to initiate chemical reactions by generating reactive intermediates through single-electron transfer (SET) events. princeton.edufrontiersin.org A photocatalyst, upon absorbing light, becomes a potent oxidant or reductant capable of engaging with organic substrates. princeton.edusigmaaldrich.com While there is no direct documented use of this compound as a primary photoredox catalyst, its electronic properties—possessing both an electron-donating methylthio group and an electron-withdrawing cyano group—make it a molecule of interest for studying electron transfer processes. Such donor-acceptor systems can have unique excited-state properties. nih.gov This compound could potentially act as a quencher or a substrate in photoredox cycles, facilitating transformations that proceed through radical or radical-ion intermediates under mild, light-induced conditions. princeton.edu

The efficacy of transition metal catalysis often hinges on the design of the ancillary ligands that coordinate to the metal center. pitt.edu These ligands modulate the metal's steric and electronic properties, thereby controlling the reactivity and selectivity of the catalytic reaction. researchgate.netresearchgate.net Sulfur-containing compounds are well-established ligands for a variety of transition metals. The thiol group of this compound is a prime candidate for acting as a coordinating group for metals like palladium, nickel, copper, and rhodium. mdpi.com By incorporating this molecule into a larger ligand framework, it is possible to create new ligands where the cyano group can be used to fine-tune the electronic properties or to provide an additional binding site. Such tailored ligands could find applications in a range of metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. pitt.edu

Potential Contributions to Functional Materials Science (e.g., in Polymer Chemistry, Optoelectronic Materials, Chemical Sensors)

Functional materials are designed to possess specific properties that can be triggered or altered by external stimuli, finding use in electronics, energy, and healthcare. iitj.ac.injhu.edu The unique combination of functional groups in this compound makes it a promising candidate for incorporation into such advanced materials. researchgate.net

In the realm of polymer chemistry , compounds featuring both cyano and sulfur-thio functionalities are crucial in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For example, molecules such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid serve as highly effective RAFT chain transfer agents (CTAs) for synthesizing well-defined polymers. nsf.govnih.gov The structural similarity suggests that this compound could be chemically modified to serve as a precursor for novel CTA agents, thereby enabling the synthesis of advanced polymers with controlled architectures.

For optoelectronic materials , molecules with strong electron-donating and electron-accepting groups on a conjugated system are often investigated for their light-emitting, charge-transporting, or nonlinear optical properties. The methylthio (donor) and cyano (acceptor) groups on the aromatic ring of this compound create a "push-pull" electronic structure. This intramolecular charge-transfer character is a key design principle for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. researchgate.net

In the area of chemical sensors , the thiol group is known for its strong affinity for gold surfaces, a property widely used to anchor molecules onto sensor chips. The cyano group possesses a distinct and strong infrared absorption band, making it a useful spectroscopic reporter. A molecule like this compound could potentially be self-assembled onto a gold surface via its thiol group, presenting the cyano group to the environment. Changes in the local environment around the cyano group could then be detected spectroscopically, forming the basis of a chemical sensor.

Q & A

Q. What are the recommended methods for synthesizing 3-Cyano-4-methylthiophenol in a laboratory setting?

A two-step synthesis is commonly employed:

Thiophenol Derivatization : Start with 4-methylthiophenol. Introduce the cyano group via nucleophilic aromatic substitution using a cyanating agent (e.g., CuCN in DMF at 120°C).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields typically range from 50–65%, depending on reaction optimization.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via melting point analysis (expected mp 118–120°C, similar to structurally related compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, split due to substituents) and methyl group resonance (δ 2.4–2.6 ppm).
    • ¹³C NMR : Confirm the cyano group (δ 115–120 ppm) and methylthio group (δ 15–20 ppm).
  • IR Spectroscopy : Identify the -CN stretch (~2230 cm⁻¹) and -SH stretch (absent due to substitution, confirming derivatization).
  • Mass Spectrometry : Molecular ion peak at m/z 167 (C₈H₇NS) and fragmentation patterns to validate the structure.
    Best Practice : Cross-reference data with structurally analogous compounds (e.g., 4-methylthiophenol derivatives) and ensure agreement with computational predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in the observed reactivity of this compound under different catalytic conditions?

Contradictions in reactivity (e.g., unexpected regioselectivity in cross-coupling reactions) often arise from electronic effects of the cyano and methylthio groups. To resolve these:

Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or intermediate trapping to identify rate-determining steps.

Solvent/Additive Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar media to modulate electron-withdrawing effects of the cyano group.

Computational Modeling : Use DFT calculations to map electron density distribution and predict reactive sites.
Case Study : A related thiophenol derivative showed divergent reactivity in Pd-catalyzed couplings due to solvent-dependent coordination modes .

Q. What computational chemistry approaches are suitable for predicting the electronic effects of the cyano and methylthio substituents in this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze:
    • Electrostatic Potential Maps : Visualize electron-deficient regions (cyano group) and electron-rich sulfur.
    • Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles.
  • Molecular Dynamics (MD) : Simulate solvation effects on conformational stability.
    Validation : Compare computed NMR/IR spectra with experimental data to refine models. For example, the cyano group’s electron-withdrawing effect can reduce aromatic ring electron density by ~15% .

Q. How should researchers design experiments to investigate the compound’s potential as a ligand in coordination chemistry?

Metal Screening : Test binding affinity with transition metals (e.g., Pd, Cu) via UV-Vis titration (monitor λ shifts at 250–300 nm).

Stoichiometry Determination : Use Job’s plot analysis to identify metal-ligand ratios.

Stability Studies : Assess ligand robustness under oxidative/reductive conditions via cyclic voltammetry.
Example : A methylthio-containing ligand exhibited selective Pd(II) coordination, forming square-planar complexes with log K = 4.2 ± 0.3 .

Methodological Guidance for Data Interpretation

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be addressed during characterization?

  • Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., hindered rotation of the methylthio group).
  • X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure.
  • Cross-Technique Validation : Compare IR and mass data to rule out impurities.
    Note : For this compound, steric hindrance between substituents may cause non-equivalent proton environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.